Vanadium(II) bromide

Catalog No.
S1505030
CAS No.
14890-41-6
M.F
VBr2
Br2V
M. Wt
210.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(II) bromide

CAS Number

14890-41-6

Product Name

Vanadium(II) bromide

IUPAC Name

vanadium(2+);dibromide

Molecular Formula

VBr2
Br2V

Molecular Weight

210.75 g/mol

InChI

InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2

InChI Key

WSJLOGNSKRVGAD-UHFFFAOYSA-L

SMILES

[V+2].[Br-].[Br-]

Canonical SMILES

[V+2].[Br-].[Br-]

Vanadium(II) bromide (VBr₂) is a light-brown, crystalline solid that serves as a key vanadium(II) source and reducing agent in inorganic synthesis. It adopts a cadmium iodide-type crystal structure with octahedral V(II) centers. Unlike the more common Vanadium(III) halides, VBr₂ provides direct access to the V(II) oxidation state, making it a valuable precursor for creating specific magnetic materials, coordination complexes, and functional materials where the +2 oxidation state is critical for performance.

Research Fit

Workflow

Frustrated triangular lattice antiferromagnetism studies

Material Type

Layered 2D vanadium dihalide with CdI₂ structure

Research Context

Spintronics, quantum spin liquid candidates, battery anode modeling

Substituting Vanadium(II) bromide with seemingly similar compounds like Vanadium(II) chloride (VCl₂) or Vanadium(III) bromide (VBr₃) can lead to process failures and undesirable product outcomes. The choice of the halide (Br⁻ vs. Cl⁻) directly influences structural stability in certain applications, solubility in key organic solvents, and the magnetic properties of resulting materials due to differences in superexchange interactions. Furthermore, starting with VBr₃ requires an additional, often inconvenient, reduction step to access the V(II) state, whereas VBr₂ provides it directly, simplifying synthetic procedures and avoiding potential side-reactions.

Substitution Risk

Halide Shift VCl₂ and VI₂ exhibit different Néel temperatures and frustration parameters; magnetic ground state may not transfer.
Lattice Constants Altered V–X bond length modulates superexchange pathways, making direct interchange without revalidation unreliable.
Li-Ion Kinetics Diffusion barriers and interlayer spacing differ, so anode performance predictions do not apply across dihalides.

Superior Structural Stability for 2D Anode Materials Under Lithium Loading

In computational studies of two-dimensional V(II) halides as potential Li-ion battery anodes, VBr₂ demonstrates superior structural integrity upon lithium loading compared to VCl₂. First-principles calculations show that the loading of lithium ions destroys the original crystal structure of 2D VCl₂, whereas the VBr₂ structure remains intact under the same conditions. This is attributed to the lower electronegativity of bromine compared to chlorine, which prevents the formation of Li-halide byproducts that degrade the VCl₂ structure.

Evidence DimensionStructural Integrity Upon Li-ion Loading
Target Compound DataOriginal crystal structure is maintained
Comparator Or BaselineVanadium(II) chloride (VCl₂): Original crystal structure is destroyed
Quantified DifferenceQualitative but critical: Stable vs. Unstable
ConditionsFirst-principles calculations of 2D material anode models

For researchers developing next-generation batteries, choosing VBr₂ over VCl₂ is critical for ensuring the fundamental structural stability required for a functional anode material.

Magnetic Ordering
Head-to-head
29.5 K
VCl₂ 36.0 K · VI₂ 16.3 K
−6.5 K vs VCl₂ · +13.2 K vs VI₂
Intermediate TN enables frustration parameter tuning in triangular lattice studies
Neutron powder diffraction; three-sublattice basal plane order

Direct Precursor to V(II) State, Bypassing In-Situ Reduction of V(III) Halides

Vanadium(II) bromide provides the V(II) oxidation state directly, a significant process advantage over using Vanadium(III) bromide (VBr₃). The synthesis of VBr₂ itself involves the reduction of VBr₃, typically with hydrogen at elevated temperatures. Procuring VBr₂ allows researchers to bypass this reduction step, which requires specialized equipment and handling of hydrogen gas. This avoids potential incomplete conversion and simplifies the synthesis of V(II) target compounds.

Evidence DimensionRequired Synthetic Steps to Access V(II) State
Target Compound Data0 steps (V(II) state is inherent)
Comparator Or BaselineVanadium(III) bromide (VBr₃): 1 step (Requires chemical reduction)
Quantified DifferenceElimination of a high-temperature gas-phase reduction step
ConditionsStandard laboratory synthesis of V(II) compounds

This simplifies process development, improves safety by avoiding a separate H₂ reduction step, and ensures the starting oxidation state is pure V(II), enhancing reproducibility.

Heat Capacity λ-Peak
Head-to-head
28.8 ± 0.4 K
VCl₂ 35.4 ± 0.5 K · VI₂ 14.7 ± 0.06 K
−6.6 K vs VCl₂ · +14.1 K vs VI₂
Accessible liquid-helium cryostat regime for calorimetric spin frustration studies
Measured below 60 K; 2D triangular Heisenberg antiferromagnet

Enables Synthesis of Soluble VBr₂(solvent)ₓ Adducts for Homogeneous Reactions

While direct quantitative solubility data is sparse, the chemical literature demonstrates that VBr₂ is a widely used precursor for synthesizing soluble adducts like VBr₂(THF)₄ and VBr₂(CH₃CN)₄. These adducts serve as crucial, soluble starting materials for further reactions in organic solvents. In contrast, VCl₂ is known for its lower solubility in many common organic solvents, often requiring harsher conditions or specific complexing agents to bring into solution for homogeneous chemistry. The use of VBr₂ to form these well-defined, soluble THF or acetonitrile adducts is a common strategy to improve processability.

Evidence DimensionUtility as a Precursor for Soluble Adducts
Target Compound DataRoutinely used to form soluble VBr₂(THF)₄ and VBr₂(CH₃CN)₄ adducts
Comparator Or BaselineVanadium(II) chloride (VCl₂): Generally lower solubility in common organic solvents, presenting processing challenges
Quantified DifferenceQualitative but significant: Enables straightforward preparation of soluble starting materials vs. inherent low solubility
ConditionsSynthesis in coordinating solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN)

For any synthesis requiring a soluble form of V(II) in organic media, VBr₂ provides a more reliable and established route to a usable precursor, improving reaction yields and consistency.

Melting Point
Cross-study
827 °C
VCl₂ 1,027 °C
200 °C lower than VCl₂
Supports melt-growth crystal synthesis with standard quartz ampoule furnaces
Ambient pressure; hexagonal CdI₂ structure
Exchange Coupling J/k
Head-to-head
≈ 22 K
J'/k ≈ 0.1 K (interlayer)
Distinct frustration regime vs VCl₂ despite similar J/k
Well-defined parameter for benchmarking S=3/2 triangular lattice theories
Inelastic neutron scattering on single crystals
Li-Ion Anode
Head-to-head
0.18 eV · 298 mAh/g
VCl₂ barrier 0.22 eV
Barrier reduced by 0.04 eV
Faster predicted Li-ion transport; candidate for rate-capability studies
DFT calculations; 2D monolayer model

Development of 2D Vanadium-Based Anodes for Lithium-Ion Batteries

VBr₂ is the appropriate choice for fabricating and testing novel two-dimensional battery anodes where structural integrity during lithium intercalation and deintercalation is paramount. Its demonstrated stability over the isostructural VCl₂ makes it the necessary starting material for creating reliable and electrochemically cyclable devices.

Reproducible Synthesis of V(II) Coordination and Organometallic Complexes

In synthetic workflows where purity of the V(II) oxidation state is critical for yield and reproducibility, VBr₂ is the indicated precursor. By eliminating the need for an in-situ reduction of a V(III) source like VBr₃, it simplifies the reaction setup and removes a major source of potential side products and unreacted starting material.

Homogeneous Catalysis and Synthesis in Non-Aqueous Media

For researchers needing to perform V(II)-mediated reactions in organic solvents like THF, VBr₂ serves as the ideal starting point. Its established ability to form soluble adducts allows for the preparation of homogeneous reaction mixtures, a critical factor for achieving high yields and predictable kinetics that is often challenging with the less soluble VCl₂.

Application Fit Matrix

Application
Selection Property
Validation Focus
Frustrated triangular lattice magnetism
Intermediate Néel temperature and heat-capacity λ-peak
Spin frustration parameter benchmarking
Single-crystal growth for neutron scattering
Lower melting point (827 °C) relative to VCl₂
Crystal quality and magnetic ordering verification
2D material anode for Li-ion batteries
Predicted diffusion barrier and theoretical capacity
Rate capability and intercalation kinetics validation
Coordination & organometallic precursor
Octahedral V(II) centers in layered structure
Ligand substitution and adduct formation in non-aqueous media

Wikipedia

Vanadium(II) bromide

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